

# Dibromsalan literature review and background

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Dibromsalan

CAS No.: 87-12-7

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## Chemical Profile and Regulatory Status

The table below summarizes the core identification and regulatory information for **Dibromsalan**:

Property	Description
IUPAC Name	5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Br <sub>2</sub> NO <sub>2</sub> [1]
CAS Registry Number	14839 [1]
Chemical Class	Halogenated Salicylanilide [2] [3]
Primary Historical Use	Antibacterial and antifungal disinfectant [2] [3].
Current Regulatory Status	Prohibited in cosmetics by the U.S. FDA and the European Union [4].

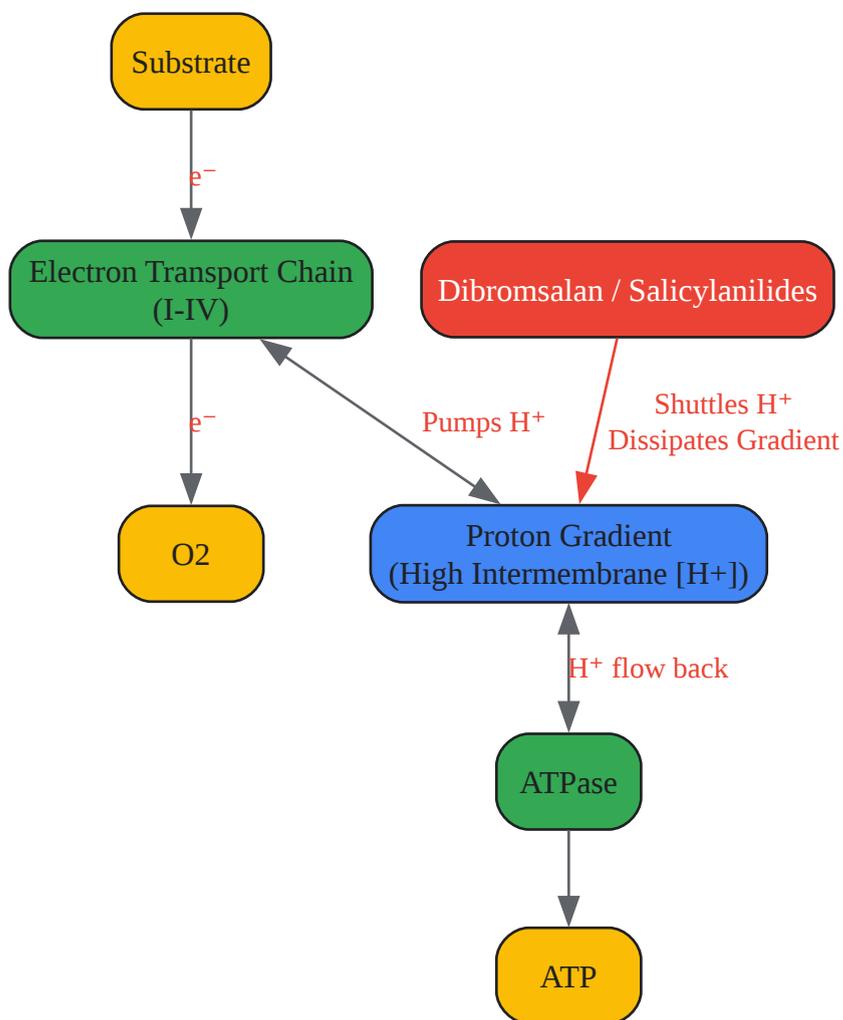
## Background and Mechanism of Action

**Dibromsalan** belongs to a class of compounds known as **halogenated salicylanilides** [2] [3]. These compounds were developed in the 1950s, with **Dibromsalan** and others like Tribromsalan being used as biocidal agents [2] [3]. Their primary mechanism of action, shared with the well-known anthelmintic drug

Niclosamide, is believed to be the **suppression of mitochondrial oxidative phosphorylation**, effectively uncoupling the mitochondrial electron transport chain [2] [3].

This mechanism is attributed to the weakly acidic phenolic OH group, which can act as a protonophore, dissipating the proton gradient across the mitochondrial membrane and disrupting ATP production [2] [3].

The following diagram illustrates this mitochondrial uncoupling mechanism.



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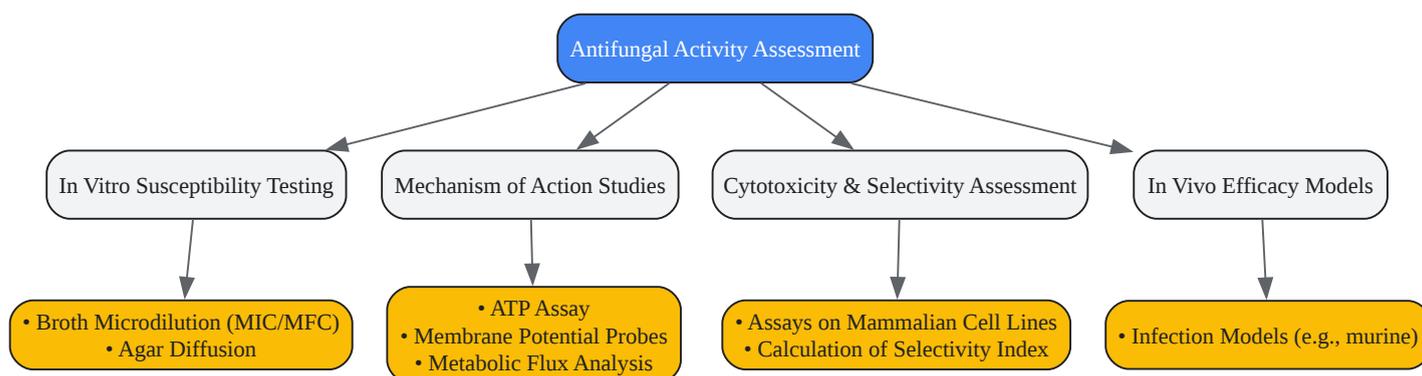
*Diagram: Proposed mitochondrial uncoupling mechanism of salicylanilides like **Dibromsalan**. They shuttle protons across the inner mitochondrial membrane, dissipating the gradient needed to drive ATP synthesis.*

## Related Compounds & Research Context

While direct data on **Dibromsalan** is scarce, research on structurally related salicylanilides provides valuable context for its potential applications and properties. The table below compares key members of this chemical family.

Compound Name	Key Structural Features	Documented Bioactivities & Uses
<b>Dibromsalan</b>	5-Bromo, 4'-Bromo [1]	Historic use as an antibacterial/antifungal disinfectant [2] [3].
<b>Niclosamide</b>	5-Chloro, 2'-Chloro, 4'-Nitro [2] [3]	Approved anthelmintic; repurposed for cancer, antiviral, and <b>significant antifungal applications</b> ; mitochondrial uncoupler [2] [3].
<b>Rafoxanide</b>	3,5-Diiodo, 3',5'-Dichloro [2]	Veterinary anthelmintic; demonstrated <b>antifungal activity</b> against pathogens like <i>Candida albicans</i> [2].
<b>Closantel</b>	5-Chloro, 3,5'-Diiodo [2]	Veterinary anthelmintic; demonstrated <b>antifungal activity</b> [2].

Based on the shared mechanism, the antifungal potential of **Dibromsalan** likely stems from its ability to disrupt fungal energy production. The diagram below outlines a general experimental workflow for evaluating this activity, based on methodologies applied to similar compounds.



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Diagram: A generalized experimental workflow for evaluating the antifungal properties and mechanisms of a compound like **Dibromsalan**.

## Research Gaps and Future Directions

The current information highlights several areas where further investigation is needed for **Dibromsalan**:

- **Modern Antifungal Screening:** Its efficacy needs to be evaluated against contemporary drug-resistant fungal strains, such as *Candida auris* and *Candida glabrata* [2] [3].
- **Structure-Activity Relationship (SAR):** Systematic studies could clarify how the bromine substitutions in **Dibromsalan** influence its potency and selectivity compared to chlorinated or iodinated analogs like Niclosamide and Rafoxanide [2].
- **Bioavailability Optimization:** Like Niclosamide, **Dibromsalan** likely has low aqueous solubility [2] [3]. Research into formulation strategies (e.g., salt formation, nano-encapsulation) would be critical for any therapeutic development [2].

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## References

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**Address:** Ontario, CA 91761, United States

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